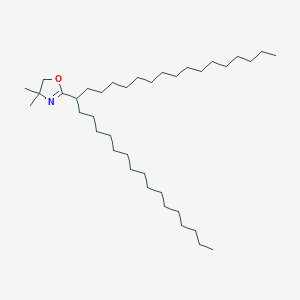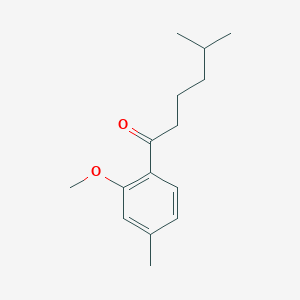
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one is an organic compound with the molecular formula C13H20O2. It is a versatile small molecule scaffold used in various chemical and industrial applications . The compound is characterized by its methoxy and methyl substituents on the phenyl ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one typically involves the reaction of 2-methoxy-4-methylphenol with appropriate alkylating agents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the hexanone moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s methoxy and methyl groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methoxy-4-methylphenyl)ethanone: Shares a similar phenyl ring structure but differs in the alkyl chain length.
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Contains a hydroxyl group instead of a methyl group on the phenyl ring.
Uniqueness
1-(2-Methoxy-4-methylphenyl)-5-methylhexan-1-one is unique due to its specific substitution pattern and alkyl chain length, which confer distinct chemical and physical properties. These characteristics make it a valuable scaffold for various applications in research and industry .
Eigenschaften
CAS-Nummer |
88555-61-7 |
|---|---|
Molekularformel |
C15H22O2 |
Molekulargewicht |
234.33 g/mol |
IUPAC-Name |
1-(2-methoxy-4-methylphenyl)-5-methylhexan-1-one |
InChI |
InChI=1S/C15H22O2/c1-11(2)6-5-7-14(16)13-9-8-12(3)10-15(13)17-4/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
OAEPLMCIHPZACL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)CCCC(C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


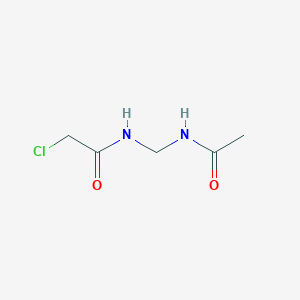
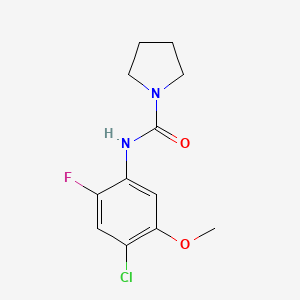
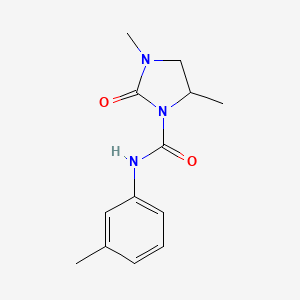
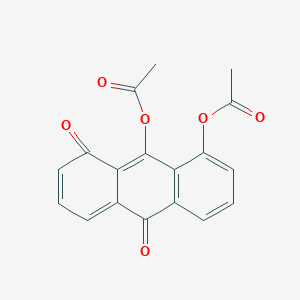

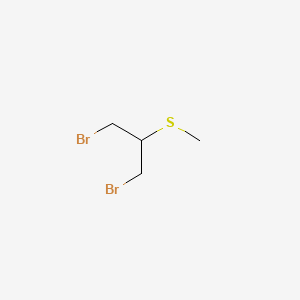
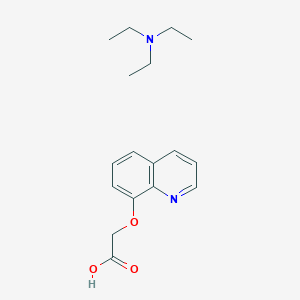
![(Propane-1,3-diyl)bis[diethyl(phenyl)phosphanium] dibromide](/img/structure/B14397607.png)
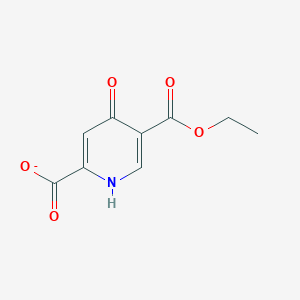
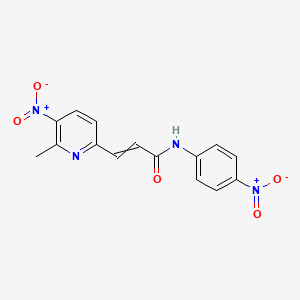
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)
![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)

